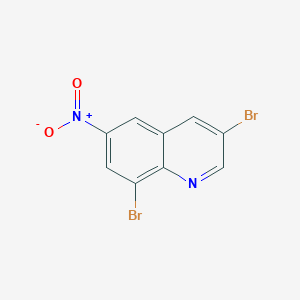

3,8-Dibromo-6-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,8-dibromo-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAXEFNOGMMLJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3,8 Dibromo 6 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated nitroaromatic compounds. The mechanism involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgyoutube.com

The presence of a nitro group (—NO₂) is crucial for activating the quinoline (B57606) ring towards nucleophilic attack. nih.gov As a powerful electron-withdrawing group, the nitro group deactivates the ring for electrophilic substitution but significantly activates it for nucleophilic substitution, especially at positions ortho and para to it. wikipedia.orgnih.gov This activation occurs because the nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction. youtube.com

In 3,8-Dibromo-6-nitroquinoline, the nitro group at the C-6 position is expected to activate the bromine atom at the C-8 position (ortho) for SNAr. Research on analogous compounds, such as the nitration of 3,6,8-tribromoquinoline (B3300700) to 5-nitro-3,6,8-tribromoquinoline, has shown that the introduction of a nitro group enables the selective substitution of bromine atoms at the C-6 and C-8 positions. researchgate.net Similarly, studies on 6-bromo-5-nitroquinoline (B1267105) demonstrate that the nitro group at C-5 facilitates the substitution of the adjacent bromine at C-6. semanticscholar.orgresearchgate.net This strong activating effect is a general principle in the chemistry of nitroaromatic compounds. nih.gov

The activation of brominated nitroquinolines allows for their conversion into valuable cyclic amine derivatives through SNAr reactions. Nucleophiles such as morpholine (B109124) and piperazine (B1678402) readily displace the activated bromine atoms.

While direct experimental data for this compound is not detailed in the available literature, extensive research on closely related structures provides a clear precedent. For instance, 5-nitro-3,6,8-tribromoquinoline has been successfully converted to 6,8-dimorpholinyl and 6,8-dipiperazinyl derivatives in high yields. researchgate.net In another example, 6-bromo-5-nitroquinoline reacts efficiently with morpholine and piperazine to yield the corresponding substituted products. semanticscholar.orgresearchgate.net These transformations highlight a reliable synthetic route to functionalized quinolines. Based on these findings, this compound is expected to react similarly, primarily at the C-8 position, to yield 8-morpholinyl-3-bromo-6-nitroquinoline and 8-piperazinyl-3-bromo-6-nitroquinoline.

Table 1: Synthesis of Morpholinyl and Piperazinyl Quinoline Derivatives from Bromo-nitroquinolines

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Nitro-3,6,8-tribromoquinoline | Morpholine | 3-Bromo-5-nitro-6,8-dimorpholinylquinoline | 82 | researchgate.net |

| 5-Nitro-3,6,8-tribromoquinoline | Piperazine | 3-Bromo-5-nitro-6,8-dipiperazinylquinoline | 72 | researchgate.net |

| 6-Bromo-5-nitroquinoline | Morpholine | 6-Morpholinyl-5-nitroquinoline | 98 | semanticscholar.org |

| 6-Bromo-5-nitroquinoline | Piperazine | 6-Piperazinyl-5-nitroquinoline | 87 | semanticscholar.org |

The efficiency of SNAr reactions on bromo-nitroquinolines is highly dependent on the reaction conditions. Key parameters include temperature, solvent, and the choice of base. Microwave-assisted heating has been shown to significantly accelerate these reactions. For example, the synthesis of morpholinyl and piperazinyl derivatives of 6-bromo-5-nitroquinoline was effectively carried out under microwave irradiation (150 W) at temperatures ranging from 74 °C to 105 °C, with reaction times of around 45 minutes. semanticscholar.org Conventional heating methods are also effective, though they may require longer reaction times. researchgate.net The choice of solvent and base, such as triethylamine, is also critical for facilitating the reaction and neutralizing the HBr byproduct. semanticscholar.org

Reduction Reactions of the Nitro Group and Bromine Atoms

The nitro and bromo substituents on the quinoline ring can undergo reduction, often with a high degree of selectivity, to yield aminoquinolines.

The selective reduction of the nitro group in the presence of halogen substituents is a common and useful transformation in organic synthesis. nih.gov Various reagents can achieve this selectivity. Mild reducing agents are typically employed to avoid the concurrent reduction or removal of the bromine atoms (hydrodebromination).

Common methods for the reduction of aromatic nitro groups that are tolerant of halogens include the use of stannous chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid or ethanol. nih.govwikipedia.org These methods are generally effective and provide the corresponding amino derivatives in good yields. For this compound, such conditions would be expected to selectively reduce the C-6 nitro group to an amino group, leaving the C-3 and C-8 bromine atoms intact.

The reduction of the nitro group on this compound leads to the formation of 6-amino-3,8-dibromoquinoline. This aminoquinoline serves as a versatile synthetic intermediate for the construction of more complex molecules. The amino group can be further modified through diazotization, acylation, or alkylation reactions.

The synthesis of various aminoquinolines via the reduction of their nitro precursors is a well-established methodology. nih.gov For example, 8-nitroquinoline (B147351) can be reduced with tin powder in hydrochloric acid to produce 8-aminoquinoline. wikipedia.org This general procedure is applicable to a wide range of substituted nitroquinolines, offering a reliable pathway to aminoquinoline derivatives. nih.gov

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regioselectivity and rate of these reactions are heavily influenced by the electronic nature of the substituents already present on the ring. In the case of this compound, the quinoline ring system is substituted with three distinct groups: two bromine atoms at positions 3 and 8, and a nitro group at position 6.

Both bromine and the nitro group are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted quinoline. The nitro group is a strong deactivating group due to its electron-withdrawing nature through both resonance and inductive effects. Bromine is also deactivating inductively but can donate electron density through resonance. The interplay of these electronic effects, combined with the inherent reactivity of the quinoline nucleus, would be expected to direct any incoming electrophile to specific positions.

However, a comprehensive review of available scientific literature and chemical databases did not yield specific studies detailing the electrophilic aromatic substitution dynamics of this compound. While the general principles of EAS on substituted aromatic systems are well-established, specific experimental data on reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions with this particular substrate are not documented in the reviewed sources. Therefore, a detailed discussion of its behavior under electrophilic aromatic substitution conditions, including reaction outcomes and mechanistic pathways, cannot be provided at this time.

Other Transformation Reactions

Beyond electrophilic aromatic substitution, other transformation reactions are crucial for modifying the structure and properties of this compound. One such significant transformation is the reduction of the nitro group.

The nitro group at the 6-position is susceptible to reduction, providing a synthetic route to the corresponding aminoquinoline. A documented method for this transformation involves the use of iron powder in the presence of a strong acid. google.com Specifically, this compound can be suspended in concentrated hydrochloric acid at ambient temperature, followed by the portion-wise addition of iron powder. google.com This reaction is exothermic, with the temperature rising during the addition of the reducing agent. The successful conversion of the nitro group to an amine is indicated by a color change of the reaction mixture. google.com This reduction yields 6-amino-3,8-dibromoquinoline, a valuable intermediate for further functionalization, such as in the synthesis of fungicides. google.com

The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with the acidic medium providing the necessary protons for the formation of water as a byproduct.

Table 1: Reduction of this compound

| Reactant | Reagents | Product | Reaction Type | Reference |

| This compound | Iron powder, Concentrated hydrochloric acid | 6-amino-3,8-dibromoquinoline | Reduction | google.com |

Research on Derivatives and Functionalization Strategies of 3,8 Dibromo 6 Nitroquinoline

Design and Synthesis of Novel Derivatives

The synthesis of new derivatives from 3,8-dibromo-6-nitroquinoline is a methodical process guided by the goal of creating compounds with improved properties. This involves complex chemical reactions to introduce diverse functional groups and ring systems onto the core structure.

A prominent strategy for derivatizing bromo-nitroquinoline systems involves the introduction of heterocyclic rings, such as morpholine (B109124) and piperazine (B1678402). This is often achieved through nucleophilic aromatic substitution (SNAr) reactions, where the bromine atoms on the quinoline (B57606) ring are replaced by the heterocyclic amine. semanticscholar.orgresearchgate.net The presence of the electron-withdrawing nitro group on the quinoline ring activates the scaffold, making it more susceptible to this type of substitution. semanticscholar.org

For instance, a general method has been developed for the polyfunctionalization of quinolines through the nitration of bromoquinolines. semanticscholar.orgresearchgate.net This process enhances the reactivity of the molecule, allowing for the subsequent conversion of the brominated nitroquinoline derivatives into useful cyclic amines. semanticscholar.orgresearchgate.net This synthetic approach has been successfully used to create 6-substituted morpholine and piperazine quinolines that contain nitro substituents. semanticscholar.org

Modifying the substituents at specific positions on the quinoline ring is a key tactic in medicinal chemistry to fine-tune the biological activity of a compound. Research on related nitroquinoline structures demonstrates the importance of substitutions at positions like C-3. For example, in a series of antitrypanosomal 8-nitroquinolin-2(1H)-one derivatives, the introduction of an additional halogen atom at the C-3 position of a 6-bromo-substituted parent molecule led to some of the most active compounds in the series. acs.org Specifically, creating a dibromo-derivative by adding a bromine at C-3 significantly enhanced its potency. acs.org

Furthermore, the nitration of bromoquinolines can be strategically controlled to introduce nitro groups at different positions, which can then be converted to other functional groups. For example, the N-oxidation of 6-bromoquinoline (B19933) followed by a direct nitration reaction can yield 5-nitro-6-bromoquinoline, demonstrating that the C-5 position is also a viable site for modulation. semanticscholar.org

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies focus on the roles of the halogen and nitro groups and the electrochemical properties of the compounds.

The presence and position of halogen and nitro groups on the quinoline scaffold are critical determinants of biological activity. The nitro group, being a strong electron-withdrawing moiety, often plays an essential role. nih.gov In studies of related 8-nitroquinolinone derivatives, compounds lacking the nitro group at the C-8 position were found to be inactive. acs.org This highlights the necessity of the nitro group for the observed biological effects. acs.orgnih.gov

The type and location of halogen substituents also significantly modulate activity. Research has shown that the introduction of a bromine atom at the C-6 position of the quinoline scaffold is crucial for high antitrypanosomal activity. acs.org One such 6-bromo derivative was found to be 334 times more active than the parent 8-nitroquinolin-2(1H)-one pharmacophore. acs.org Further halogenation at the C-3 position can increase potency even more. acs.org A comparison between a 3-chloro-6-bromo derivative and a 3,6-dichloro substituted derivative revealed that retaining the bromine atom at C-6 was more favorable for antitrypanosomal activity than replacing it with chlorine. acs.org

The following table illustrates the structure-activity relationships of various substituted 8-nitroquinolin-2(1H)-ones against T. b. brucei.

The mechanism of action for many nitroaromatic compounds involves their reduction within the target cell to produce toxic intermediates. nih.gov Therefore, the redox potential of these molecules is a key parameter influencing their biological activity. An electrochemistry study on a series of antitrypanosomal nitroquinoline derivatives demonstrated a strong influence of electron-withdrawing groups (EWGs) on the compounds' redox potentials and their corresponding activities. acs.org

The presence of halogens and a nitro group, both of which are EWGs, on the quinoline scaffold affects the ease with which the nitro group can be reduced. This bioactivation process is often mediated by specific enzymes, such as type 1 nitroreductases (NTRs) in parasites like Leishmania and Trypanosoma. acs.org The strategic placement of these EWGs can thus modulate the redox potential to an optimal range for selective enzymatic activation, thereby enhancing the compound's potency and selectivity against the target organism. acs.org

Strategic Derivatization for Enhanced Research Utility

Strategic derivatization of the this compound core is a powerful approach to generate novel chemical entities for research. The goal is to create molecules with enhanced biological activity, better selectivity, and improved physicochemical properties. By understanding the SAR of existing derivatives, researchers can make informed decisions about which positions to modify and which functional groups to introduce.

For example, knowing that the bromine at C-6 and the nitro group are critical for a specific biological activity, future derivatization efforts can focus on other positions, such as C-3, to further refine potency. acs.org Introducing diverse heterocyclic rings via SNAr reactions is another rational strategy to explore new chemical space and potentially engage with different biological targets. semanticscholar.orgresearchgate.net These derivatization strategies, guided by SAR data, are essential for transforming a basic chemical scaffold into a valuable tool for biological research and a potential lead compound for drug development.

Comparative Studies with other Halogenated and Nitrated Quinoline Analogs

The strategic placement of halogen and nitro groups on the quinoline scaffold profoundly influences the chemical reactivity and biological properties of the resulting analogs. A comparative analysis of this compound with other halogenated and nitrated quinolines reveals key structure-activity relationships, particularly in the context of synthetic utility and anticancer potential. This comparison underscores the importance of the specific substitution pattern in defining the molecule's characteristics.

Reactivity and Synthetic Potential

The presence of a strongly electron-withdrawing nitro group significantly activates the quinoline ring towards nucleophilic substitution. This effect is particularly pronounced when the nitro group is located in the benzene (B151609) ring of the quinoline system. For instance, the nitration of bromoquinolines is a key step to enhance their reactivity for further functionalization.

In the case of 6-bromoquinoline, nitration leads to the formation of 6-bromo-5-nitroquinoline (B1267105). The introduction of the nitro group at the C-5 position activates the bromine atom at the C-6 position for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the efficient synthesis of derivatives such as 6-piperazinyl and 6-morpholinyl quinolines, which have demonstrated significant biological activities. nih.gov

The reactivity of bromoquinolines can also be compared. For example, 3-bromoquinoline (B21735) undergoes bromine-magnesium exchange reactions, which allows for the introduction of various functional groups at the C-3 position. sigmaaldrich.com This highlights the synthetic versatility of the brominated pyridine (B92270) ring. In contrast, bromination of 8-substituted quinolines often leads to 5,7-dibromo derivatives, indicating the directing effects of the substituent at C-8. researchgate.net

Spectroscopic Properties

The substitution pattern of halogen and nitro groups also leads to distinct spectroscopic signatures. While specific data for this compound is not detailed in the available literature, a comparison with related structures provides insights. For instance, the 1H NMR spectrum of 6,8-dibromoquinoline (B11842131) shows characteristic signals for the protons on the quinoline core. nih.gov The introduction of a nitro group, as in 6,8-dibromo-5-nitroquinoline, would be expected to cause a downfield shift of the adjacent proton signals due to its electron-withdrawing nature.

The analysis of 1H and 13C chemical shifts in other nitroquinoline derivatives has shown a significant shielding effect (upfield shift) when a nitro group is reduced to an amino group, which can be a useful diagnostic tool in monitoring reactions. nih.gov

Biological Activity, particularly Anticancer Effects

A significant body of research highlights the anticancer potential of halogenated and nitrated quinoline derivatives. Comparative studies reveal that both the presence and the position of the bromo and nitro substituents are critical for activity.

A study on highly brominated quinolines demonstrated that the introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline dramatically enhances its antiproliferative effects. nih.gov While 6,8-dibromoquinoline itself showed no inhibitory activity, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines. nih.gov This underscores the synergistic effect of the bromine and nitro substitutions in enhancing anticancer potency. nih.gov

Similarly, 6-bromo-5-nitroquinoline has been shown to exhibit greater antiproliferative activity compared to other substituted quinolines and has the potential to induce cancer cell death through apoptosis. nih.gov

The table below summarizes the comparative anticancer activity of selected bromo-nitro quinoline analogs. The absence of data for this compound highlights a gap in the current research landscape and suggests an area for future investigation.

| Compound | Substituent Positions | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 6,8-Dibromo-5-nitroquinoline | Br at C6, C8; NO2 at C5 | C6 (Rat Glioblastoma) | 50.0 |

| 6,8-Dibromo-5-nitroquinoline | Br at C6, C8; NO2 at C5 | HT29 (Human Adenocarcinoma) | 26.2 |

| 6,8-Dibromo-5-nitroquinoline | Br at C6, C8; NO2 at C5 | HeLa (Human Cervical Cancer) | 24.1 |

| 6,8-Dibromoquinoline | Br at C6, C8 | C6, HT29, HeLa | No inhibitory activity |

| 6-Bromo-5-nitroquinoline | Br at C6; NO2 at C5 | Showed greatest antiproliferative activity compared to other tested analogs |

The data clearly indicates that the presence of the nitro group is a key determinant of the anticancer activity in these di-brominated quinolines. The specific positioning of the nitro group at C-5 in conjunction with bromines at C-6 and C-8 results in a potent anticancer agent. The biological activity of the 3,8-dibromo-6-nitro isomer remains to be elucidated but would be of significant interest to understand the structure-activity relationship of this class of compounds more comprehensively.

Advanced Research Applications in Chemical Biology and Medicinal Chemistry Excluding Clinical Dosage/administration

Investigations into Antiproliferative and Cytotoxic Effects

No published research was identified that specifically assesses the antiproliferative or cytotoxic effects of 3,8-Dibromo-6-nitroquinoline on the C6, HeLa, or HT29 cancer cell lines. While studies on other brominated quinolines have reported activities against these cell lines, no data is available for the 3,8-dibromo-6-nitro substituted variant.

There is no scientific literature available that demonstrates or investigates the induction of apoptosis by this compound in any cancer cell line.

The potential for this compound to act as an inhibitor of human topoisomerase I has not been reported in any scientific studies. Research on topoisomerase I inhibition by quinoline (B57606) derivatives has focused on other substitution patterns.

No studies utilizing methods such as the wound healing assay to evaluate the effect of this compound on cell migration have been found in the available literature.

Mechanism of Action Studies in Cancer Biology

Antitrypanosomal and Antileishmanial Activity Research

Specific investigations into the efficacy of this compound against Trypanosoma or Leishmania species have not been documented in published research. Studies on the antitrypanosomal and antileishmanial potential of nitroquinolines have explored other derivatives, but not the 3,8-dibromo-6-nitro configuration.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Cholinergic Enzymes)

The quinoline scaffold is a well-established core for the development of various enzyme inhibitors.

Carbonic Anhydrase (CA) Inhibition : Substituted quinolines have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are drug targets for conditions like glaucoma and certain cancers. tandfonline.comnih.govproquest.com Studies on quinoline-based sulfonamides have reported potent inhibition of cytosolic isoforms hCA I and hCA II, with inhibition constants (Kᵢ) in the nanomolar to low micromolar range. tandfonline.comnih.gov For example, one series of 3-(quinolin-4-ylamino)benzenesulfonamides inhibited hCA II with Kᵢ values as low as 83 nM. tandfonline.com Another study on 8-substituted quinoline-2-carboxamides found Kᵢ values of 61.9 nM and 33.0 nM against hCA I and hCA II, respectively. nih.gov

Cholinergic Enzyme Inhibition : Quinoline derivatives are also prominent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease. mdpi.comnih.govnih.gov Research on various quinoline hybrids has demonstrated potent inhibitory activities, with IC₅₀ values often in the low micromolar and even nanomolar range. mdpi.comnih.gov A study on quinoline-chalcone derivatives identified compounds with significant inhibitory activity against both AChE and BChE. nih.gov Furthermore, derivatives synthesized from 6-bromo-5-nitroquinoline (B1267105) (a close analog) were noted to have significant inhibitory activity on both hCA I/II and cholinergic enzymes. nih.gov This strongly suggests that this compound warrants investigation for similar inhibitory properties.

Protein Degrader Building Blocks Research

Targeted protein degradation, using technologies like Proteolysis Targeting Chimeras (PROTACs), is a revolutionary approach in drug discovery that removes disease-causing proteins rather than just inhibiting them. sigmaaldrich.comlifechemicals.com PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. nih.gov

The synthesis of effective PROTACs relies on a library of chemical "building blocks" that can be readily combined. enamine.netresearchgate.net A molecule like this compound is an excellent candidate for inclusion in such libraries. Its structure features two distinct bromine atoms (at positions 3 and 8) that can serve as handles for regioselective chemical modification, such as palladium-catalyzed cross-coupling reactions. This allows for the systematic attachment of different linkers or ligands, facilitating the rapid synthesis of a diverse array of PROTAC molecules for screening. nih.gov

Development as Intermediates in Pharmaceutical Research

Halogenated and nitrated quinolines are highly valuable intermediates in synthetic chemistry due to their versatile reactivity. pharmaguideline.comrsc.orgnih.govmdpi.com The electron-withdrawing nitro group can activate adjacent halogen atoms for nucleophilic aromatic substitution (SₙAr), while the bromine atoms themselves are ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.govnih.gov

This multi-functional reactivity allows chemists to use this compound as a foundational scaffold to construct more complex molecular architectures. nih.gov For example, the bromine at one position could be used to introduce a key pharmacophore via a coupling reaction, while the other bromine could be substituted or used to alter physicochemical properties. This strategic utility makes it a valuable starting material for developing novel therapeutic agents.

Broader Pharmacological Relevance of Quinoline Scaffolds in Drug Discovery

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry. tandfonline.combohrium.com This designation is due to its frequent appearance in molecules with a wide range of biological activities, including anticancer, antiparasitic, antibacterial, antiviral, and anti-inflammatory properties. orientjchem.orgnih.govbenthamdirect.com

The structural rigidity of the quinoline core provides a well-defined orientation for substituents, while its chemical properties allow for fine-tuning of interactions with biological targets. orientjchem.org Its presence in numerous approved drugs, such as chloroquine (antimalarial), and a multitude of clinical candidates for cancer therapy highlights its "druggability" and therapeutic importance. tandfonline.comnih.gov The exploration of derivatives like this compound is part of a continuing effort to leverage this versatile scaffold to address a wide array of diseases. bohrium.comorientjchem.org

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of polysubstituted quinolines, including 3,8-Dibromo-6-nitroquinoline, often presents considerable challenges. Current synthetic routes can be lengthy, require harsh reaction conditions, or result in low yields, hindering the large-scale production necessary for extensive biological evaluation. Future research should prioritize the development of more efficient and sustainable synthetic protocols.

Key areas of focus include:

Catalyst Innovation: The use of metal catalysts is common in quinoline (B57606) synthesis. scilit.com Future efforts could explore novel, more sustainable catalysts, such as earth-abundant metals or heterogeneous solid acid nano-catalysts, to improve reaction efficiency and facilitate easier purification. scilit.com

C-H Bond Functionalization: Direct C-H bond functionalization represents a powerful strategy for streamlining the synthesis of quinoline derivatives. rsc.org Developing methods for the selective functionalization of the quinoline core could significantly shorten synthetic pathways and reduce waste. However, the inherent steric hindrance and electronic properties of certain positions, like C-8, present unique challenges that require innovative catalytic systems. rsc.org

Green Chemistry Approaches: The adoption of green chemistry principles is crucial. This includes employing environmentally benign solvents like water, utilizing microwave-assisted synthesis to reduce reaction times and energy consumption, and developing one-pot, solvent-free procedures. scilit.com Research into aqueous media synthesis for polysubstituted quinolines has already shown promise. scilit.com

Advanced Mechanistic Elucidation of Biological Activities

While various quinoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects, the precise molecular mechanisms of action for many, including this compound, are not fully understood. orientjchem.orgnih.govacs.org A deeper understanding of how these compounds interact with biological targets is essential for rational drug design and optimization.

Future research should employ a range of modern techniques to unravel these mechanisms:

Target Identification and Validation: Advanced proteomics and chemical biology approaches, such as activity-based protein profiling (ABPP) and stable isotope labeling by amino acids in cell culture (SILAC), can identify the direct cellular targets of this compound. nih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the compound bound to its biological target, revealing key molecular interactions.

Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein. nih.gov For instance, studies on other nitroaromatic compounds have utilized cyclic voltammetry to understand their redox potentials, which can be crucial for their biological activity, particularly in antiparasitic contexts. acs.org

Exploration of Novel Derivatization Strategies

The functionalization of the quinoline scaffold is a well-established strategy for modulating pharmacological properties. rsc.orgorientjchem.org The bromine and nitro groups on this compound serve as versatile handles for further chemical modification, allowing for the creation of a library of novel derivatives with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Promising derivatization strategies to explore include:

Substitution at Brominated Positions: The bromine atoms at the C-3 and C-8 positions can be replaced with various functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, and amino moieties to probe the structure-activity relationship (SAR).

Modification of the Nitro Group: The nitro group at the C-6 position can be reduced to an amino group, which can then be further functionalized. nih.gov This transformation is significant as the presence or absence of the nitro group can dramatically alter biological activity and cytotoxicity. acs.org For example, studies on 8-nitroquinolin-2(1H)-one derivatives showed that compounds lacking the nitro group were inactive. acs.org

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual-action mechanisms or improved target selectivity. mdpi.com

A systematic exploration of these derivatization pathways will expand the chemical space around the core structure, facilitating the development of optimized lead compounds.

Integration of In Silico and Experimental Approaches for Compound Optimization

The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating the drug discovery and development process. For this compound, a combined in silico and experimental approach can guide the design of new derivatives and predict their biological activities and potential liabilities.

Key integrated approaches include:

Molecular Docking: In silico docking studies can predict the binding modes of this compound and its derivatives within the active sites of potential biological targets, such as microbial DNA gyrase or N-myristoyltransferase. nih.gov This can help prioritize the synthesis of compounds with the highest predicted binding affinities. Molecular docking has also been used to show that similar compounds, like 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, may effectively intercalate with DNA. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity, providing insights into the key structural features required for potency.

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of novel compounds. nih.gov This allows for the early identification and filtering out of candidates with poor drug-like properties or potential toxicity, saving time and resources.

This synergistic approach, where computational predictions guide experimental work and experimental results refine computational models, creates an efficient feedback loop for compound optimization.

Role of this compound in Emerging Fields of Chemical Research

Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound suggest its utility in other emerging areas of chemical research. The quinoline scaffold is known for its applications in materials science, catalysis, and as a building block for complex molecular architectures. rsc.orgmdpi.com

Future research could explore the application of this compound in:

Materials Science: Quinoline derivatives are utilized in the development of smart materials and dyes. mdpi.com The specific substitution pattern of this compound could impart interesting photophysical or electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or chemical sensors.

Catalysis: Quinoline-based ligands are used in transition-metal catalysis. rsc.org The nitrogen atom and substitutable bromine atoms of this compound could allow it to function as a ligand in various catalytic processes. Copper-quinoline complexes, for example, have been shown to catalyze oxidation reactions. mdpi.com

Supramolecular Chemistry: The planar aromatic structure of the quinoline ring system is conducive to forming π-π stacking interactions, a key driving force in the assembly of supramolecular structures. mdpi.com

Exploring these non-medicinal applications could reveal new functionalities and expand the utility of this versatile chemical scaffold.

Q & A

Q. How can researchers optimize the synthesis of 3,8-Dibromo-6-nitroquinoline to achieve higher yields?

Methodological Answer: Synthesis optimization requires careful control of halogenation and nitration steps. Evidence suggests using regioselective bromination at the 3- and 8-positions of the quinoline core, followed by nitration at the 6-position. Microwave-assisted reactions with Bi(OTf)₃ as a Lewis acid catalyst (as demonstrated in dihydroquinoline synthesis ) can reduce reaction times and improve yields. For bromination, employing N-bromosuccinimide (NBS) in anhydrous DMF under inert conditions minimizes side reactions . Post-synthesis purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) ensures high purity .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy: Use - and -NMR to verify substituent positions, focusing on deshielded aromatic protons (e.g., nitro group at C6 shifts signals downfield). IR spectroscopy can confirm the presence of NO₂ (stretching ~1520 cm⁻¹) and C-Br (600–800 cm⁻¹) groups.

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Ensure high-resolution data collection (≤0.8 Å) to resolve heavy atoms (Br, N). SHELX programs are robust for small-molecule refinement, even with twinned crystals .

Q. How do the positions of bromo and nitro substituents influence the compound's reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro group at C6 deactivates the quinoline core, directing electrophilic substitution to the 3- and 8-positions. Bromine atoms at these positions enable Suzuki-Miyaura couplings (e.g., with arylboronic acids) but require Pd(PPh₃)₄ catalysts and mild bases (e.g., K₂CO₃) to prevent debromination . Computational modeling (DFT) can predict reactivity trends by analyzing electron density maps at substituent sites.

Advanced Research Questions

Q. What strategies address low reproducibility in crystallographic data due to polymorphism or twinning?

Methodological Answer: Polymorphism is common in nitroquinolines due to conformational flexibility. To mitigate:

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound derivatives?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Standardize protocols by:

Q. What mechanistic pathways explain unexpected byproducts during halogenation of this compound?

Methodological Answer: Byproducts (e.g., over-brominated species) form due to radical intermediates or incomplete nitration. Mechanistic studies using radical traps (TEMPO) or isotopic labeling (-NO₂) can clarify pathways. For example, bromine radical generation via NBS photolysis may lead to non-regioselective additions .

Q. How can computational models (e.g., DFT, MD) be validated against experimental data for this compound?

Methodological Answer:

- DFT: Compare calculated vs. experimental bond lengths/angles from SC-XRD . Validate electrostatic potential maps against NMR chemical shifts.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO) and correlate with experimental solubility data. Use docking studies to predict binding affinities to biological targets (e.g., topoisomerases) and validate via enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.